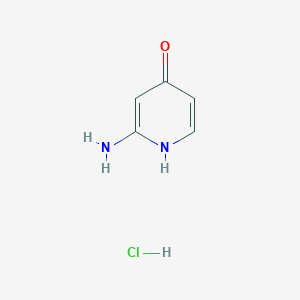

2-Amino-4-hydroxypyridine hydrochloride

Descripción

Significance and Research Context of 2-Amino-4-hydroxypyridine (B184335) as a Heterocyclic Scaffold

The significance of 2-amino-4-hydroxypyridine lies in its utility as a heterocyclic scaffold, a core structure upon which larger, more complex molecules are built. The pyridine (B92270) ring is a ubiquitous feature in many biologically active compounds. nih.gov The presence of both amino (-NH2) and hydroxyl (-OH) functional groups on this scaffold enhances its reactivity and versatility, making it a valuable intermediate for synthesizing a variety of derivatives. chemimpex.com

In pharmaceutical development, this compound is a key intermediate for creating various pharmaceutical agents. chemimpex.com Researchers utilize its structure to design and synthesize novel molecules with potential therapeutic applications, including those targeting neurological disorders. chemimpex.com The ability to modify the amino and hydroxyl groups allows for the fine-tuning of a molecule's properties to enhance its biological activity and specificity.

Beyond pharmaceuticals, the 2-amino-4-hydroxypyridine scaffold is employed in the formulation of agrochemicals, where it contributes to the efficacy of pesticides and herbicides. chemimpex.com In materials science, it is incorporated into polymer matrices to improve thermal stability and mechanical properties. chemimpex.com Furthermore, its ability to act as a chelating agent, forming stable complexes with metal ions, makes it useful in catalysis and analytical chemistry for the detection of metal ions. chemimpex.com

Below is a table summarizing the key properties of the parent compound, 2-Amino-4-hydroxypyridine.

| Property | Value |

| CAS Number | 33631-05-9 |

| Molecular Formula | C5H6N2O |

| Molecular Weight | 110.11 g/mol |

| Appearance | Light yellow powder |

| Purity | ≥ 98% (HPLC) |

Data sourced from references chemimpex.combiosynth.com

Historical Perspective of Pyridine-Based Compounds in Organic Synthesis and Medicinal Chemistry

Pyridine (C₅H₅N) is a basic heterocyclic organic compound structurally related to benzene, with one carbon-hydrogen group replaced by a nitrogen atom. wikipedia.org Historically, pyridine was first obtained from coal tar. wikipedia.org The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube. wikipedia.org A major breakthrough in synthesizing pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.orgijnrd.org Later, in 1924, Russian chemist Aleksei Chichibabin developed an inexpensive and efficient synthesis method that is still employed in industrial production. wikipedia.org

The pyridine ring is a fundamental scaffold found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.govresearchgate.net This natural prevalence hinted at its biological importance and spurred interest in its medicinal applications. In medicinal chemistry, the pyridine nucleus has become one of the most vital heterocyclic scaffolds for drug design and discovery. nih.govnih.govnih.gov Its ability to improve water solubility and its versatile chemical reactivity have led to its incorporation into a vast number of therapeutic agents. nih.gov

Pyridine derivatives have been successfully developed into drugs for a wide range of diseases, including tuberculosis, HIV/AIDS, cancer, and arthritis. nih.gov The unique properties of the pyridine ring, such as its basicity and its susceptibility to nucleophilic substitution at specific positions, allow chemists to create a diverse array of functionalized molecules with varied pharmacological activities. nih.gov This long history underscores the enduring importance of pyridine-based compounds in advancing both organic synthesis and the development of new medicines. ijnrd.orgnih.govrsc.org

Scope and Objectives of Current Academic Research on 2-Amino-4-hydroxypyridine Hydrochloride

Current academic research on 2-amino-4-hydroxypyridine and its hydrochloride salt is focused on leveraging its properties as a versatile chemical intermediate for a range of applications. The primary objectives revolve around the synthesis of novel compounds with specific functionalities and potential applications in medicine, agriculture, and materials science.

Key Research Areas:

Pharmaceutical Synthesis: A major focus is its use as a precursor in the synthesis of new drug candidates. chemimpex.com Research is directed towards creating complex molecules that can interact with biological targets, with a particular interest in developing treatments for neurological disorders. chemimpex.com The goal is to utilize the scaffold to generate libraries of compounds for screening against various diseases.

Agrochemical Development: Researchers are exploring its use in creating more effective and potentially more environmentally benign pesticides and herbicides. chemimpex.com The objective is to synthesize derivatives that exhibit high efficacy in improving crop yields. chemimpex.com

Materials Science: The compound is being investigated for its role in the production of advanced materials. chemimpex.com Research objectives include incorporating it into polymers to enhance properties like thermal stability and mechanical strength. chemimpex.com

Biochemical Research: In biochemistry, it is used in studies related to enzyme inhibition and the exploration of metabolic pathways, contributing to a fundamental understanding of biological processes. chemimpex.com

Analytical Chemistry: The compound serves as a reagent in the development of new analytical methods. chemimpex.com A key objective is to utilize its chelating properties for the sensitive and selective detection and quantification of metal ions in various samples. chemimpex.com

The table below details the specifications for the hydrochloride salt form of the compound.

| Property | Value |

| CAS Number | 1187932-09-7 |

| Molecular Formula | C5H7ClN2O |

| Molecular Weight | 146.57 g/mol |

| MDL Number | MFCD09701349 |

| Storage | Inert atmosphere, room temperature |

Data sourced from references guidechem.comalchempharmtech.comachmem.com

Propiedades

IUPAC Name |

2-amino-1H-pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5-3-4(8)1-2-7-5;/h1-3H,(H3,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVWTUWLHTYPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676406 | |

| Record name | 2-Aminopyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-09-7 | |

| Record name | 4-Pyridinol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyridin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.251.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 4 Hydroxypyridine Hydrochloride and Its Derivatives

Established Synthetic Routes to 2-Amino-4-hydroxypyridine (B184335) and its Hydrochloride Salt

The synthesis of 2-Amino-4-hydroxypyridine and its corresponding hydrochloride salt can be achieved through several established pathways. These routes often begin with readily available precursors and involve sequential reactions to construct and functionalize the pyridine (B92270) ring.

Multi-step syntheses are a common strategy for preparing 2-Amino-4-hydroxypyridine, often starting from furan (B31954) or pyridine precursors. These pathways involve a series of reactions, including condensation, cyclization, and functional group interconversion.

One documented approach begins with furan-2-carboxylic acid derivatives. google.com In this process, a furan-2-carboxylic acid ester, such as the ethyl or methyl ester, is reacted with ammonia (B1221849) at high temperatures (around 230°C) in a solvent like hexamethylphosphoramide (B148902) (hexametapol) and in the presence of an acid catalyst like ammonium (B1175870) chloride. google.com This reaction sequence facilitates a ring transformation, converting the furan ring into the desired 2-amino-3-hydroxypyridine (B21099) structure. google.com Although this example yields the 3-hydroxy isomer, similar ring transformation strategies are a cornerstone of heterocyclic synthesis.

Another multi-step synthesis, leading to the related 2-amino-4-methylpyridine (B118599), starts from ethyl 2-(4-methylfuran) formate. google.com The process involves a reflux reaction with formamide (B127407) and ammonia in dimethylformamide (DMF), followed by an acidic workup with dilute hydrochloric acid to isolate the intermediate 2-amino-3-hydroxy-4-methylpyridine. google.com Subsequent steps would be required to modify the functional groups to achieve the target 2-Amino-4-hydroxypyridine. The final hydrochloride salt is typically formed in the last step by treating the free base with hydrochloric acid.

The introduction of amino and hydroxyl groups onto a pyridine ring can be achieved through halogenation followed by nucleophilic substitution. Halogenated pyridines are versatile intermediates because the halogen atoms act as good leaving groups for substitution reactions.

The general strategy involves starting with a di- or tri-halogenated pyridine. For instance, a starting material like 2,4-dichloropyridine (B17371) could theoretically be used. One chlorine atom, typically at the 4-position due to its higher reactivity in some cases, can be substituted by a hydroxyl group (or a protected precursor like a methoxy (B1213986) or benzyloxy group) under basic conditions. The remaining chlorine atom at the 2-position can then be substituted by an amino group using ammonia or a protected amine source.

The direct amination of halopyridines is a well-established method. researchgate.net While 2-chloropyridine (B119429) itself is significantly less reactive towards nucleophilic aromatic substitution (SNAr) than other chloro-substituted heterocycles like 2-chloropyrimidine, the reaction can be facilitated by the presence of other electron-withdrawing groups on the ring. researchgate.net Copper-catalyzed C-N bond formation is another powerful method for the amination of halopyridines, including electron-rich 2-amino-5-halopyridines. rsc.org This demonstrates the feasibility of introducing an amino group onto a pre-functionalized pyridine ring.

A versatile and efficient method for the synthesis of 4-hydroxypyridines involves the ring transformation of 4H-pyran-4-one (γ-pyrone) derivatives. google.comwisconsin.edu This approach leverages the reaction of the pyranone ring with an ammonia source, which replaces the oxygen heteroatom with nitrogen to form the corresponding pyridinone.

For example, the synthesis of 4-hydroxy-2-trifluoromethylpyridine has been achieved by first preparing 2-trifluoromethyl-4H-pyran-4-one. google.com This pyranone intermediate is then treated with aqueous ammonia. The ammonia attacks the ring, leading to a ring-opening and subsequent ring-closing cascade that results in the formation of the 4-hydroxypyridine (B47283) product. google.comnih.gov A patent describes a process where a substituted pyranone is converted in situ to a 4-hydroxypyridine compound by treatment with an ammonia source after an initial reaction period. google.com This method is advantageous as it can start from readily available materials and proceed with high yields. google.com

The general applicability of this method makes it a key strategy for accessing the 4-hydroxypyridine core structure, which is the central scaffold of 2-Amino-4-hydroxypyridine.

Hydride reduction and acid hydrolysis are fundamental reactions in organic synthesis that can be applied to the formation of pyridines, often in the final steps of a synthetic sequence or for the removal of protecting groups.

In the context of multi-step pyridine synthesis, a one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed that proceeds through a dihydropyridine (B1217469) intermediate. nih.gov While this intermediate can sometimes be isolated, it is often unstable. Aromatization to the final pyridine can be achieved through oxidation. Following this, functional groups on the pyridine, such as a benzyl (B1604629) protecting group, can be removed. A reported method involves subjecting the reaction mixture to an atmosphere of hydrogen with a palladium on carbon (Pd/C) catalyst, which achieves deprotection via hydrogenolysis (a form of hydride reduction) in a one-pot procedure. nih.gov

Acid hydrolysis is commonly employed for the deprotection of functional groups or for the workup of certain reactions. For instance, in a synthesis starting from ethyl 2-(4-methylfuran) ethyl formate, the pH is adjusted to 2 with dilute hydrochloric acid during the workup to facilitate the extraction and isolation of the desired product. google.com

Advanced Synthetic Strategies for Functionalized Derivatives

To create a diverse library of molecules based on the 2-Amino-4-hydroxypyridine scaffold, advanced synthetic strategies such as cross-coupling reactions are employed. These methods allow for the precise installation of various functional groups onto the pyridine ring.

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, which typically uses a palladium catalyst and a copper co-catalyst under mild, basic conditions, is widely used for the functionalization of heterocyclic compounds, including pyridine derivatives. wikipedia.orgrsc.orgsoton.ac.uk

This methodology has been successfully applied to the regiocontrolled functionalization of dihalogenated imidazo[1,2-a]pyridines, allowing for the selective introduction of alkynyl substituents at specific positions. rsc.org In one study, the Sonogashira coupling was performed on 2-iodo-3-bromoimidazo[1,2-a]pyridine. The reaction conditions, including the choice of catalyst (e.g., PdCl₂(PPh₃)₂), co-catalyst (CuI), base (Et₃N), and solvent (DMF), were optimized to achieve high yields. rsc.org

Below is a table summarizing representative conditions for Sonogashira cross-coupling reactions on pyridine-based systems.

| Starting Material | Alkyne | Catalyst System | Solvent/Base | Conditions | Product | Yield | Reference |

| 2-Iodo-3-bromoimidazo[1,2-a]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | DMF / Et₃N | Room Temp, 30 min | 2-(Phenylethynyl)-3-bromoimidazo[1,2-a]pyridine | 98% | rsc.org |

| 2-Iodo-3-bromoimidazo[1,2-a]pyridine | Cyclopropylacetylene | PdCl₂(PPh₃)₂, CuI | DMF / Et₃N | Room Temp, 30 min | 2-(Cyclopropylethynyl)-3-bromoimidazo[1,2-a]pyridine | 98% | rsc.org |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄, CuI | THF / Et₃N | Room Temp, 16 h | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | High | soton.ac.uk |

| 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄, CuI | THF / Et₃N | Room Temp, 16 h | 6-(3-Hydroxyprop-1-yn-1-yl)-3-fluoropicolinonitrile | 90% | soton.ac.uk |

Reaction Mechanisms and Kinetic Studies

Protonation and Dissociation Constant Analysis in Solution Phase

The chemical behavior of 2-Amino-4-hydroxypyridine hydrochloride in a solution is characterized by its amphoteric nature, stemming from the presence of a basic amino group and an acidic hydroxyl group. This dual functionality allows the molecule to participate in multiple acid-base equilibria. The analysis of its protonation and dissociation constants (pKa) is fundamental to understanding its charge state, solubility, and reactivity at different pH values. Furthermore, the compound exists in a tautomeric equilibrium between the 2-amino-4-hydroxypyridine form and the 2-amino-1H-pyridin-4-one form, with the pyridone tautomer being significantly prevalent in aqueous solutions. This tautomerism is a critical factor in its acid-base properties.

As a hydrochloride salt, the compound is initially in a protonated state in solution. The dissociation process can be described by two main equilibria:

First Dissociation (pKa₁): This equilibrium corresponds to the deprotonation of the conjugate acid. The proton is primarily located on the most basic site, the exocyclic amino group or the ring nitrogen. The dissociation of this protonated species yields the neutral molecule.

Second Dissociation (pKa₂): This equilibrium involves the deprotonation of the weakly acidic proton from the nitrogen atom in the pyridone tautomer (N-H), resulting in an anionic species.

The determination of these pKa values is typically accomplished through experimental methods such as potentiometric titration or UV-Vis spectrophotometry. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added, with the pKa values being determined from the inflection points of the resulting titration curve. Spectrophotometric methods rely on the fact that the protonated and deprotonated forms of the molecule have different UV absorption spectra. By measuring the absorbance of the solution at various pH values, the relative concentrations of each species can be determined, and the pKa can be calculated.

Detailed experimental studies on 2-Amino-4-hydroxypyridine have established the pKa for the first dissociation. The pKa corresponding to the dissociation of the protonated amino group is approximately 4.8. stackexchange.com The second dissociation, which involves the removal of a proton from the N-H group of the pyridone tautomer, is characteristic of pyridones and occurs at a much higher pH. For comparison, the parent 4-hydroxypyridine has a pKa value of approximately 11 for this dissociation, indicating it is a weak acid. stackexchange.com

The research findings for the dissociation constants are summarized in the table below.

| Equilibrium | Description | pKa Value |

| First Dissociation (pKa₁) | Deprotonation of the conjugate acid of the amino group | ~ 4.8 |

| Second Dissociation (pKa₂) | Deprotonation of the N-H bond in the pyridone tautomer | ~ 11 (estimated) |

Advanced Structural Elucidation and Supramolecular Chemistry of 2 Amino 4 Hydroxypyridine Hydrochloride and Analogues

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that dictate the crystal packing. For 2-amino-4-hydroxypyridine (B184335) hydrochloride and its analogues, this analysis reveals the fundamental structural characteristics that govern their solid-state properties.

In the solid state, the molecular structure of 2-amino-4-hydroxypyridine hydrochloride involves the protonation of the pyridine (B92270) ring nitrogen atom, forming a pyridinium (B92312) cation. This is a common feature in the salts of pyridine derivatives. rsc.org The positive charge introduced into the aromatic ring significantly influences its electronic distribution and the geometry of the molecule. The cation is generally observed to be planar, a consequence of the sp² hybridization of the ring atoms. wikipedia.orgnih.gov

The presence of the amino and hydroxyl substituents further modulates the ring's geometry. The C-N bond of the amino group often exhibits some double-bond character due to conjugation with the π-system of the pyridinium ring. nih.gov A crucial aspect of hydroxypyridines is their potential for tautomerism, existing in equilibrium between the hydroxy-pyridine form and the pyridone form. nih.gov Single crystal X-ray diffraction studies can definitively identify which tautomer is present in the solid state. For 2-amino-3-hydroxypyridinium salts, the cation is nearly planar, and bond lengths within the ring are consistent with its aromatic character. nih.gov The geometry of related aminopyridinium cations has been extensively studied, providing a basis for understanding the structure of the title compound. researchgate.netnih.gov

Below is a table summarizing typical geometric parameters for aminopyridinium cations based on data from analogous structures.

| Parameter | Typical Value | Description |

| C-N (ring) Bond Length | ~1.33 - 1.38 Å | Bond distances within the pyridinium ring, indicative of aromatic character. |

| C-C (ring) Bond Length | ~1.37 - 1.40 Å | Bond distances within the pyridinium ring. |

| C-N (amino) Bond Length | ~1.33 Å | The exocyclic C-NH₂ bond, which can be shorter than a typical single bond due to resonance. nih.gov |

| C-O (hydroxyl) Bond Length | ~1.35 Å | The exocyclic C-OH bond distance. |

| C-N-C (ring) Angle | ~122 - 124° | The angle at the protonated nitrogen atom is often larger than in the neutral pyridine. researchgate.net |

| Ring Interior Angles | ~117 - 121° | The other internal angles of the six-membered ring. |

| Dihedral Angle | < 10° | The dihedral angle between the plane of the substituents (e.g., amino group) and the aromatic ring, indicating planarity. nih.gov |

The crystal packing of hydrohalide salts of pyridine derivatives is primarily governed by a network of strong hydrogen bonds and other intermolecular forces that assemble the pyridinium cations and halide anions into a stable, repeating three-dimensional lattice. In the case of a hydrochloride salt, the chloride anion (Cl⁻) is an effective hydrogen bond acceptor, playing a crucial role in linking the organic cations. nih.gov

The packing arrangement often results in the formation of distinct supramolecular architectures, such as chains, sheets, or more complex three-dimensional networks. researchgate.net For instance, in the crystal structure of a hydrochloride salt of a complex piperazinyl-quinoline derivative, cations are linked by N—H⋯O hydrogen bonds to form dimers, which are then connected by chloride anions via N—H⋯Cl hydrogen bonds into layers. nih.gov Similarly, in salts of 4-aminopyridine (B3432731), water molecules can be incorporated into the lattice, mediating hydrogen bond connections between the organic cations and anions, leading to varied packing motifs depending on the level of hydration. mdpi.com The crystal packing in 2-aminopyridinium salts often features alternating layers of cations and anions, held together by extensive hydrogen bonding. researchgate.net These interactions create a robust framework that defines the macroscopic properties of the crystal.

Supramolecular Interactions and Hydrogen Bonding Networks

Supramolecular chemistry focuses on the non-covalent interactions that direct the assembly of molecules into larger, well-defined structures. In pyridinium salts, a rich variety of these interactions, particularly hydrogen bonds and π-π stacking, are responsible for the formation of specific and often predictable crystalline architectures.

Hydrogen bonds are the most significant directional interactions in the crystal structures of aminohydroxypyridine salts. The protonated ring nitrogen (N⁺-H), the amino group (N-H), and the hydroxyl group (O-H) are all potent hydrogen bond donors.

N-H···O and O-H···N Bonds: These are among the strongest and most common hydrogen bonds found in these systems. The pyridinium N⁺-H group readily donates a proton to oxygen acceptors, such as those from hydroxyl groups, carboxylate groups in co-crystals, or water molecules. nih.gov The hydroxyl group's proton can, in turn, be donated to a nitrogen acceptor, such as the amino group of a neighboring molecule. In a study of 2-amino-3-hydroxypyridinium salts, N—H⋯O, O—H⋯O, and N—H⋯N interactions were all observed, creating a three-dimensional structure. nih.gov

C-H···O Bonds: While weaker than conventional hydrogen bonds, C-H···O interactions involving the aromatic C-H groups of the pyridine ring are frequently observed. acs.org These interactions are recognized as significant contributors to the stability of supramolecular structures. researchgate.net

N-H···N Bonds: These interactions can occur between the amino group of one molecule and the nitrogen atom of another, contributing to the formation of chains or dimers. nih.gov

The interplay of these hydrogen bonds often leads to the formation of recognizable patterns or motifs. The table below provides representative geometries for hydrogen bonds found in the crystal structures of aminopyridine derivatives.

| Hydrogen Bond Type | Donor (D) - Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference Compound Example |

| N⁺-H···O | Pyridinium N - Carbonyl O | ~0.90 | ~1.80 - 2.00 | ~2.70 - 2.90 | ~160 - 175 | 2-Aminopyridinium Citrate nih.gov |

| N-H···O | Amino N - Carbonyl O | ~0.86 | ~2.00 - 2.20 | ~2.85 - 3.05 | ~155 - 170 | 2-Aminopyridinium Citrate nih.gov |

| O-H···O | Hydroxyl O - Carbonyl O | ~0.82 | ~1.80 - 1.90 | ~2.60 - 2.70 | ~170 - 180 | 2-Amino-3-hydroxypyridinium salt nih.gov |

| N-H···N | Amino N - Amino N | ~0.86 | ~2.25 | ~3.10 | ~173 | 2-Amino-3-hydroxypyridinium salt nih.gov |

| N-H···Cl | Pyridinium N - Chloride | ~0.91 | ~2.20 | ~3.10 | ~170 | Generic Pyridinium Hydrochloride nih.gov |

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings are a significant force in the crystal engineering of these compounds. nih.gov These interactions arise from a combination of electrostatic and dispersion forces between the electron clouds of adjacent rings. libretexts.org Rather than a direct face-to-face "sandwich" arrangement, which can be repulsive, the most common geometry is a parallel-displaced or offset configuration. libretexts.orgwikipedia.org

These stacking interactions typically feature centroid-to-centroid distances between 3.4 and 3.8 Å. researchgate.netresearchgate.net For example, π-π stacking interactions between pyridine-2,5-dicarboxylate (B1236617) fragments have been observed with centroid-centroid distances of 3.47 Å and 3.71 Å. researchgate.net This type of interaction helps to organize the molecules into columns or layers, working in concert with the hydrogen-bonding network to build the final crystal structure. The presence and geometry of π-π stacking can be confirmed by analyzing intermolecular distances and angles from single-crystal X-ray diffraction data. researchgate.net

The predictable and reliable formation of specific hydrogen-bonding patterns, known as supramolecular synthons, is a cornerstone of crystal engineering. rsc.org These synthons are robust structural units that can be used to design and construct crystalline materials with desired architectures. rsc.org In pyridine derivatives, particularly in co-crystals with carboxylic acids or alcohols, certain supramolecular heterosynthons (synthons formed between different functional groups) are exceptionally persistent.

For example, the carboxylic acid···pyridine heterosynthon is found in over 98% of crystal structures where both moieties are present, indicating it is strongly favored over competing homosynthons (like acid-acid or pyridine-pyridine). acs.orgacs.org Similarly, the hydroxyl···pyridine heterosynthon is also highly prevalent. researchgate.netnih.gov The study of these synthons reveals a hierarchy of interactions, where stronger, more directional bonds like O-H···N or N⁺-H···O will form in preference to weaker ones. acs.org

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts emerges.

For aminopyridinium salts, the crystal packing is typically dominated by a network of hydrogen bonds and other weak interactions. In the case of a closely related compound, bis(2-aminopyridinium) hexachloridostannate(IV), Hirshfeld surface analysis reveals the prevalence of N—H···Cl hydrogen bonds that link the cationic 2-aminopyridinium moieties with the chloride anions, forming a three-dimensional network. iucr.org The dnorm map for such a salt would show distinct red regions, indicating close contacts (shorter than the van der Waals radii), which correspond to these strong hydrogen bonds.

The two-dimensional fingerprint plot, derived from the Hirshfeld surface, provides a quantitative summary of the intermolecular contacts. It is a plot of the distance from the surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on this plot are characteristic of specific types of intermolecular interactions.

For aminopyridinium salts, the fingerprint plots can be decomposed to highlight the contribution of different types of contacts. For instance, in the aforementioned bis(2-aminopyridinium) hexachloridostannate(IV), the analysis of the 2-aminopyridinium cation reveals the following distribution of intermolecular contacts: iucr.org

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···Cl | 58.6 | Represents the dominant hydrogen bonding between the aminopyridinium cation and the chloride anion. |

| H···H | 26.9 | Indicates significant van der Waals interactions between hydrogen atoms on adjacent cations. |

| C···H | 7.7 | Corresponds to weaker C—H···π interactions and other carbon-hydrogen contacts. |

| C···C | 2.7 | Suggests the presence of π-π stacking interactions between the pyridine rings of adjacent cations. |

| N···H | 2.3 | Relates to hydrogen bonds involving the nitrogen atoms of the pyridine ring or the amino group. |

| Other | 1.8 | Includes minor contributions from other types of intermolecular contacts. |

This quantitative data underscores the primary role of hydrogen bonding in the crystal packing of aminopyridinium salts, with significant contributions from van der Waals forces and π-π stacking. A similar distribution of intermolecular contacts would be expected for this compound, with the hydroxyl group also participating in strong O—H···Cl hydrogen bonds.

Investigating Host-Guest Chemistry and Self-Assembly Processes Involving 2-Amino-4-hydroxypyridine

The rich hydrogen bonding capabilities of the 2-aminopyridinium cation, featuring multiple donor (N-H and O-H) and acceptor (N) sites, make it an excellent candidate for participation in host-guest chemistry and self-assembly processes. These processes are at the heart of supramolecular chemistry, where non-covalent interactions are utilized to construct larger, functional chemical systems.

Host-Guest Chemistry:

In host-guest chemistry, a larger 'host' molecule can encapsulate a smaller 'guest' molecule. 2-Amino-4-hydroxypyridine, or its protonated form, can act as a guest, binding within the cavity of a suitable host molecule. For example, a study on the inclusion complex of 4-aminopyridine with α-cyclodextrin demonstrated the formation of a stable 1:1 host-guest complex. researchgate.net The aminopyridine guest is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host, with hydrogen bonding and van der Waals forces stabilizing the assembly. researchgate.net Given its structural similarities, 2-amino-4-hydroxypyridine would be expected to form similar inclusion complexes with cyclodextrins and other macrocyclic hosts. The binding affinity and specificity in such systems are governed by the complementarity in size, shape, and chemical properties between the host and the guest.

Self-Assembly Processes:

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Aminopyridine derivatives have been shown to self-assemble into well-defined architectures. For instance, 4-aminopyridine can form a self-assembled monolayer on a substrate, which can act as a nucleation-inducing layer for the deposition of thin metal films. nih.govacs.org This demonstrates the inherent ability of aminopyridines to form ordered arrangements.

In solution and in the solid state, this compound has the potential to self-assemble into various supramolecular structures, such as chains, tapes, or sheets, driven by the formation of strong and directional hydrogen bonds. The protonated pyridine nitrogen and the amino group can form a characteristic hydrogen-bonding motif with the chloride anion, leading to the formation of one-dimensional chains. These chains can then further assemble into higher-order structures through weaker interactions, such as π-π stacking between the pyridine rings. The presence of the hydroxyl group introduces an additional hydrogen bond donor, which can lead to more complex and robust self-assembled networks.

Anion-directed self-assembly is another relevant concept, where the anion plays a crucial role in directing the organization of the cationic components. nih.gov In the case of this compound, the chloride anion would be instrumental in templating the formation of specific supramolecular architectures through charge-assisted hydrogen bonds.

The study of these host-guest and self-assembly phenomena is crucial for the development of new functional materials with applications in areas such as drug delivery, sensing, and crystal engineering.

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Hydroxypyridine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net Calculations for 2-Amino-4-hydroxypyridine (B184335) hydrochloride would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results for geometry and electronic properties. yisunbio.com

The first step in any computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. For the 2-aminopyridinium-4-ol cation (the protonated form of the molecule), this process would refine bond lengths, bond angles, and dihedral angles to find the most stable conformation. bldpharm.com

Theoretical calculations on similar aminopyrimidine structures have shown that DFT methods can accurately predict geometric parameters that are in good agreement with experimental X-ray diffraction data. bldpharm.comcrystallography.net The pyridine (B92270) ring is expected to be largely planar, with minor deviations possible depending on intermolecular interactions in a crystal. The protonation at the ring nitrogen, characteristic of the hydrochloride salt, would lead to specific changes in the ring's geometry, such as a slight increase in the internal bond angle at the protonated nitrogen compared to its unprotonated state. chemicalbook.com The C-O, C-N, and other bond lengths would be consistent with their partial double-bond character within the aromatic system.

Table 1: Representative Optimized Geometrical Parameters for a Similar Heterocyclic Amine Structure (Calculated via DFT/B3LYP) (Note: This table presents example data from a related aminopyrimidine derivative to illustrate typical computational outputs, as specific experimental data for the target compound is not available in the cited literature.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.372 | C6-N1-C2 | 118.5 |

| C2-N3 | 1.325 | N1-C2-N3 | 122.1 |

| N3-C4 | 1.368 | C2-N3-C4 | 119.3 |

| C4-C5 | 1.410 | N3-C4-C5 | 120.4 |

| C5-C6 | 1.365 | C4-C5-C6 | 118.2 |

| C6-N1 | 1.350 | C5-C6-N1 | 121.5 |

Data modeled after parameters reported for similar heterocyclic systems in computational studies. yisunbio.com

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For 2-Amino-4-hydroxypyridine, the HOMO is expected to be distributed over the electron-rich aromatic ring, the amino group, and the hydroxyl oxygen, reflecting the primary sites for electrophilic attack. The LUMO would likely be delocalized across the pyridine ring, indicating the regions susceptible to nucleophilic attack.

Table 2: Representative FMO Energies for a Substituted Pyridine Derivative (Note: This table provides example values from a related compound to illustrate the concept.)

| Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -1.78 |

| Energy Gap (ΔE) | 4.67 |

Values are representative of DFT calculations on similar aromatic nitrogen heterocycles.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. The map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating the most positive regions (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For the 2-aminopyridinium-4-ol cation, the MEP map would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the hydroxyl oxygen atom due to its lone pairs of electrons. This is a likely site for hydrogen bonding and electrophilic attack.

Positive Regions (Blue): Located around the hydrogen atoms of the amino (-NH2) group, the hydroxyl (-OH) group, and the protonated ring nitrogen (>NH+). These areas are the most likely sites for nucleophilic attack.

This visualization provides a clear and intuitive prediction of the molecule's intermolecular interaction patterns.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This method is particularly useful for quantifying non-covalent interactions, such as intramolecular charge transfer (hyperconjugation).

Table 3: Representative NBO Second-Order Perturbation Analysis for Donor-Acceptor Interactions in a Similar Molecule (Note: This table shows example NBO analysis results to illustrate the types of interactions and stabilization energies.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C=C) | 18.5 | n → π |

| LP (N) | π (C=N) | 25.2 | n → π |

| π (C=C) | π (C=N) | 15.8 | π → π* |

E(2) values estimate the stabilization energy from hyperconjugative interactions. Data is illustrative and based on general principles of NBO analysis on related systems.

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method requires crystallographic data as a starting point. It calculates the interaction energies between a central molecule and its neighbors, separating the total energy into electrostatic, polarization, dispersion, and repulsion components.

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is ideal for investigating dynamic processes such as the adsorption of a molecule onto a surface or its interaction with a solvent or biological target.

An MD simulation to study the adsorption of 2-Amino-4-hydroxypyridine hydrochloride would involve placing the molecule near a defined surface (e.g., graphene, a metal oxide, or a lipid bilayer) within a simulation box, typically filled with solvent molecules like water. The simulation would then calculate the forces between all atoms and solve the equations of motion to track their trajectories over a period of time.

Such a study could provide valuable insights into:

Adsorption Affinity: By calculating the free energy of binding, the strength of the adsorption could be quantified.

Adsorption Orientation: The simulation would reveal the preferred orientation of the molecule on the surface, identifying which functional groups (amino, hydroxyl, or the charged pyridinium (B92312) ring) are primarily responsible for the interaction.

Interaction Dynamics: The role of solvent molecules and the dynamic nature of the hydrogen bonds between the molecule and the surface could be explored in detail.

These simulations are crucial for understanding how the molecule behaves at interfaces, which is essential for applications in materials science, catalysis, and drug delivery.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical parameters derived from methods like Density Functional Theory (DFT) are fundamental in describing the electronic characteristics and reactivity of a molecule. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index.

While specific DFT calculations for this compound are not published, data from computational studies on similar aminopyridines can provide valuable estimations. For instance, a DFT study on aminopyridines revealed that the HOMO-LUMO energy gap is a key indicator of chemical reactivity and polarizability. rsc.org A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability. rsc.org

The following table presents estimated quantum chemical parameters for 2-Amino-4-hydroxypyridine, based on general principles and data from related pyridine derivatives. It is crucial to recognize that these are not experimentally or computationally verified values for the hydrochloride salt but serve as a theoretical estimation.

Interactive Data Table: Estimated Quantum Chemical Parameters for 2-Amino-4-hydroxypyridine

| Parameter | Estimated Value/Interpretation | Significance |

| EHOMO | Relatively High | The energy of the highest occupied molecular orbital. A higher value indicates a greater tendency to donate electrons. |

| ELUMO | Relatively Low | The energy of the lowest unoccupied molecular orbital. A lower value suggests a greater ability to accept electrons. |

| Energy Gap (ΔE) | Small to Moderate | The difference between ELUMO and EHOMO. A smaller gap implies higher reactivity and polarizability. |

| Ionization Potential (I) | Moderate | The energy required to remove an electron. Related to EHOMO. |

| Electron Affinity (A) | Low to Moderate | The energy released when an electron is added. Related to ELUMO. |

From these fundamental parameters, global reactivity descriptors can be calculated, which provide a more nuanced understanding of the molecule's reactivity.

Interactive Data Table: Estimated Global Reactivity Descriptors for 2-Amino-4-hydroxypyridine

| Descriptor | Formula | Estimated Value/Interpretation | Chemical Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate | Represents the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Low to Moderate | Measures the resistance to change in electron distribution. A lower value indicates a "softer," more reactive molecule. |

| Chemical Softness (S) | 1/(2η) | Moderate to High | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | Moderate | A measure of the molecule's ability to act as an electrophile. |

The presence of both an electron-donating amino group and a hydroxyl group on the pyridine ring is expected to increase the HOMO energy and decrease the HOMO-LUMO gap compared to unsubstituted pyridine, thereby increasing its reactivity. The protonation to form the hydrochloride salt would likely lower both the HOMO and LUMO energy levels, making the molecule more electrophilic.

Structure-Property Relationship Predictions through Computational Modeling

A key structural aspect of 2-Amino-4-hydroxypyridine is its potential for tautomerism. It can exist in equilibrium with its pyridone tautomer, 2-amino-1H-pyridin-4-one. The position of this equilibrium is sensitive to factors such as the solvent environment. Computational models can predict the relative stabilities of these tautomers, which is crucial as they may exhibit different chemical properties and biological activities. The pyridone form is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.

The formation of the hydrochloride salt introduces a positive charge to the molecule. The site of protonation (either on the ring nitrogen or the exocyclic amino group) would be a key determinant of the molecule's properties. Computational modeling can predict the most likely protonation site by calculating the proton affinities of the different nitrogen atoms. This protonation would significantly alter the molecule's electrostatic potential, solubility, and its ability to participate in hydrogen bonding and other non-covalent interactions.

In essence, computational modeling predicts that the properties of this compound are a consequence of the interplay between the electron-donating effects of the amino and hydroxyl groups, the potential for tautomerism, and the electronic changes induced by protonation. These computational insights are invaluable for guiding the rational design of new molecules with desired properties based on this chemical scaffold.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of 2-Amino-4-hydroxypyridine (B184335) hydrochloride. The vibrational modes observed are sensitive to the molecule's geometry, bonding, and intermolecular interactions, such as hydrogen bonding.

The FT-IR and Raman spectra of 2-Amino-4-hydroxypyridine hydrochloride are expected to exhibit characteristic bands corresponding to its primary functional groups: the amino group (-NH₂), the pyridine (B92270) ring system, and the carbonyl group (C=O) of the dominant pyridone tautomer. Assignments are typically based on established group frequency ranges and data from similar molecules like 2-aminopyridine (B139424) and substituted pyridones. cdnsciencepub.com

Key vibrational modes include:

N-H Stretching: The amino group (-NH₂) typically shows two distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber, generally in the 3450-3300 cm⁻¹ region. nih.gov

C=O Stretching: A strong absorption band characteristic of the carbonyl group in the pyridone tautomer is expected in the 1680-1640 cm⁻¹ range. This band is often intense in the IR spectrum.

N-H Bending: The scissoring vibration of the amino group (δNH₂) usually appears around 1630-1600 cm⁻¹.

Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic bands. C=C and C=N stretching vibrations typically occur in the 1600-1450 cm⁻¹ region. Ring breathing modes and C-H in-plane and out-of-plane bending vibrations are also observed at lower frequencies. cdnsciencepub.com

C-N Stretching: The stretching vibration of the bond between the amino group and the pyridine ring is expected in the 1330-1260 cm⁻¹ range.

The table below summarizes the expected characteristic vibrational frequencies based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Amino (-NH₂) | Asymmetric Stretch | 3450 - 3350 | Medium |

| Amino (-NH₂) | Symmetric Stretch | 3350 - 3250 | Medium |

| Pyridone (C=O) | Stretch | 1680 - 1640 | Strong |

| Amino (-NH₂) | Scissoring (Bending) | 1630 - 1600 | Medium-Strong |

| Pyridine Ring | C=C, C=N Stretches | 1600 - 1450 | Medium-Strong |

| Aromatic C-N | Stretch | 1330 - 1260 | Medium |

| Amino (-NH₂) | Wagging | 780 - 650 | Broad, Medium |

A critical aspect of the chemistry of hydroxypyridines is their ability to exist in tautomeric forms. For 2-Amino-4-hydroxypyridine, there is a potential equilibrium between the 4-hydroxy form (enol) and the 4-pyridone form (keto). Spectroscopic evidence strongly indicates that, like 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283), the pyridone tautomer is significantly favored, particularly in the solid state and in polar solvents. nih.govchemtube3d.com The IUPAC name for the parent compound, 2-amino-1H-pyridin-4-one, reflects the predominance of this form. thermofisher.com

Vibrational spectroscopy is instrumental in confirming this preference:

The presence of a strong carbonyl (C=O) stretching band around 1650 cm⁻¹ is a definitive marker for the pyridone form.

Conversely, the absence of a distinct O-H stretching band (typically ~3500-3200 cm⁻¹) and a C-O stretching band (~1200 cm⁻¹) associated with the phenolic hydroxy form supports the dominance of the keto tautomer.

The stability of the pyridone form is often attributed to a combination of factors, including greater resonance stabilization and the ability to form strong intermolecular hydrogen bonds in the solid state. chemtube3d.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for confirming the covalent structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the proton and carbon framework can be assembled.

The NMR spectrum provides unambiguous evidence for the dominant tautomeric form in a given solvent. For this compound, the spectrum is expected to be consistent with the 2-amino-4-pyridone structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring and the amino group. Due to the asymmetry of the molecule, the three ring protons would be chemically non-equivalent and are expected to appear as distinct multiplets. The chemical shifts would be influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the amino group. A broad signal corresponding to the exchangeable protons of the -NH₂ group and the protonated ring nitrogen would also be expected.

¹³C NMR: The carbon NMR spectrum would show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shift of the carbon atom double-bonded to oxygen (C4) would be significantly downfield (typically >160 ppm), providing a clear signature of the pyridone tautomer.

The table below outlines the expected NMR signals for the 2-amino-4-pyridone tautomer.

| Spectrum | Atom | Expected Chemical Shift (ppm) | Multiplicity |

| ¹³C NMR | C4 (C=O) | > 160 | Singlet |

| ¹³C NMR | C2, C3, C5, C6 | 100 - 150 | Singlets |

| ¹H NMR | H3, H5, H6 | 6.0 - 8.5 | Doublets, Triplets |

| ¹H NMR | -NH₂ | Variable | Broad Singlet |

| ¹H NMR | Ring N-H⁺ | Variable | Broad Singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoresponse Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). wikipedia.org The wavelengths of absorption provide information about the molecule's conjugated systems and chromophores.

The pyridine ring, especially when substituted with auxochromes like amino (-NH₂) and hydroxyl/oxo groups, acts as a chromophore that absorbs light in the UV region. The observed absorptions in the UV-Vis spectrum of this compound are primarily due to two types of electronic transitions:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.org They are characteristic of aromatic and conjugated systems and typically result in strong absorption bands. For substituted pyridines, these transitions are often observed in the 200-300 nm range. orientjchem.org

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. wikipedia.org These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. researchgate.net

The exact position (λmax) and intensity of these absorption bands can be influenced by the solvent polarity and the pH of the solution, which can affect the protonation state and tautomeric equilibrium of the molecule.

| Transition Type | Orbitals Involved | Typical Wavelength Range | Relative Intensity |

| π → π | π bonding to π antibonding | 200 - 300 nm | High |

| n → π | Non-bonding to π antibonding | > 280 nm | Low |

Analysis of pH Influence on UV-Vis Spectra and Protonation States of this compound

The acid-base properties of 2-Amino-4-hydroxypyridine, the active component of this compound, are critical to its behavior in solution and are intrinsically linked to its electronic structure. Ultraviolet-Visible (UV-Vis) spectrophotometry is a powerful technique to study the protonation equilibria of this compound, as changes in pH alter the electronic transitions within the molecule, leading to observable shifts in the absorption spectra. The presence of multiple ionizable groups—the amino group, the hydroxyl group, and the pyridinic nitrogen—results in a complex pH-dependent behavior.

The protonation states of 2-Amino-4-hydroxypyridine are dictated by the pH of the solution. In strongly acidic media, it is expected that the pyridinic nitrogen and the exocyclic amino group are protonated. As the pH increases, successive deprotonation events occur. The study of these protonation equilibria through UV-Vis spectroscopy involves monitoring the changes in absorbance at specific wavelengths as a function of pH. These changes can be used to determine the pKa values associated with each ionization step.

Detailed research findings indicate that the UV-Vis spectrum of this compound is characterized by distinct absorption bands that are sensitive to the pH of the medium. The position of the absorption maximum (λmax) and the molar absorptivity (ε) of these bands change as the molecule transitions between its different protonated and deprotonated forms.

For instance, at a very low pH, the fully protonated species would likely exhibit an absorption maximum at a shorter wavelength (hypsochromic or blue shift) due to the electron-withdrawing effect of the protonated groups, which increases the energy required for π → π* transitions. As the pH is raised, deprotonation of the pyridinic nitrogen is expected to occur first, followed by the deprotonation of the amino group. These events would typically lead to a bathochromic shift (red shift) in the UV-Vis spectrum, as the introduction of non-bonding electrons facilitates the electronic transitions.

At higher pH values, the deprotonation of the hydroxyl group to form a phenoxide-like species would result in a significant bathochromic shift and an increase in the molar absorptivity (hyperchromic effect). This is due to the increased electron-donating ability of the negatively charged oxygen atom, which extends the conjugation of the π-system.

The relationship between the absorbance and pH at a given wavelength can be used to construct a titration curve, from which the pKa values can be determined using the Henderson-Hasselbalch equation or by fitting the data to appropriate models. Isosbestic points, where the absorbance remains constant regardless of pH, are often observed in such titration curves, indicating a clear equilibrium between two species.

The following interactive data table summarizes hypothetical yet representative data of the pH-dependent UV-Vis spectral changes for 2-Amino-4-hydroxypyridine, illustrating the expected shifts in λmax and changes in molar absorptivity (ε) corresponding to the different protonation states.

| pH | Predominant Species | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

|---|---|---|---|

| 1.0 | Dicationic (N-protonated, NH2-protonated) | 275 | 5500 |

| 4.0 | Monocationic (N-protonated) | 285 | 6200 |

| 7.0 | Neutral | 300 | 7000 |

| 10.0 | Anionic (O-deprotonated) | 320 | 8500 |

This data illustrates the progressive red shift and hyperchromic effect as the pH increases and the molecule undergoes deprotonation. The analysis of such spectral data is crucial for understanding the behavior of this compound in biological systems and for the development of analytical methods.

Applications in Materials Science and Engineering

Corrosion Inhibition Mechanisms and Performance

Pyridine (B92270) and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. mdpi.comelectrochemsci.orgresearchgate.net The primary mechanism of their protective action involves the adsorption of the organic molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. mdpi.comrdd.edu.iq

The adsorption of pyridine derivatives on a metal surface can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption). aip.org Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of a coordinate bond between the lone pair of electrons of the nitrogen atom and the vacant d-orbitals of the metal atoms. aps.org The presence of other functional groups, such as amino (-NH2) and hydroxyl (-OH) groups, can enhance the adsorption process by providing additional active centers for interaction with the metal surface. mdpi.comresearchgate.net The stability and coverage of the adsorbed film are critical factors determining the inhibition efficiency.

Potentiodynamic polarization is a widely used electrochemical technique to evaluate the effectiveness of corrosion inhibitors. mdpi.comnih.gov By measuring the current response to a controlled change in potential, this method can determine key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. nih.gov A significant decrease in the corrosion current density in the presence of an inhibitor indicates effective corrosion protection. mdpi.com The shift in the corrosion potential can provide insights into whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. nih.gov Other techniques like electrochemical impedance spectroscopy (EIS) are also employed to study the inhibitor's interaction with the metal surface. mdpi.comnih.gov

Development of Advanced Polymer Matrices and Coatings

Pyridine derivatives have been explored for their potential to enhance the properties of various polymers. Their incorporation into polymer backbones or their use as additives can lead to improvements in thermal stability and mechanical performance. researchgate.netdocumentsdelivered.com

The introduction of functional pyridine derivatives into composite materials can lead to an enhancement of their mechanical properties. mdpi.commdpi.com These derivatives can act as compatibilizers or cross-linking agents, improving the interfacial adhesion between the polymer matrix and the reinforcing fillers. researchgate.net Stronger interfaces facilitate more effective stress transfer from the matrix to the reinforcement, resulting in higher tensile strength, modulus, and toughness of the composite material. mdpi.commdpi.com The specific interactions of the amino and hydroxyl groups could potentially form hydrogen bonds with the matrix or filler, further strengthening the composite structure.

Role in OLED Materials and Electronic Applications

While 2-Amino-4-hydroxypyridine (B184335) hydrochloride is not widely documented as a primary component in commercial Organic Light-Emitting Diodes (OLEDs), its core structure is relevant to the field. Pyridine and its derivatives are a critical class of compounds in materials science, frequently forming the basis of ligands for metal complexes or serving as building blocks for larger organic molecules used in electronic applications.

In the context of OLEDs, pyridine-containing molecules are often utilized for several key functions:

As Emitters: Metal complexes incorporating pyridine-based ligands can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light.

In Host Materials: The chemical and thermal stability of the pyridine ring makes it a suitable component for host materials in the emissive layer of an OLED, where it helps to facilitate energy transfer to the light-emitting guest molecules.

In Charge-Transport Layers: The electron-deficient nature of the pyridine ring allows its derivatives to be engineered into materials for electron-transport layers (ETLs) or hole-blocking layers (HBLs), which are essential for balancing charge carriers within the device and improving efficiency.

Although specific research detailing the direct incorporation of 2-Amino-4-hydroxypyridine hydrochloride into OLEDs is limited, its functional groups offer potential as a precursor for more complex, functional molecules tailored for electronic applications. The amino and hydroxyl groups provide reactive sites for synthesizing larger, conjugated systems or for forming coordination complexes with metals like iridium or platinum, which are commonly used in phosphorescent OLEDs.

Utilization in Analytical Chemistry as a Reagent

This compound serves as a versatile reagent in the field of analytical chemistry, primarily due to its ability to interact and form stable complexes with various metal ions. chemimpex.com This property is leveraged for the detection and quantification of these ions, particularly in environmental contexts.

The compound is utilized as a reagent in analytical methods designed to detect and measure the concentration of metal ions in environmental samples. chemimpex.com The presence of heavy metals in water and soil is a significant environmental concern, necessitating sensitive and reliable analytical techniques for their monitoring. conicet.gov.arscilit.comresearchgate.net Reagents like 2-Amino-4-hydroxypyridine play a crucial role in these methods.

While specific performance data for 2-Amino-4-hydroxypyridine in published environmental studies is not extensively detailed, chelating agents with similar functional groups are commonly employed in techniques such as:

Colorimetric Sensing: Upon binding with a specific metal ion, the electronic properties of the molecule can change, leading to a visible color change. The intensity of this color, measured with a spectrophotometer, can be correlated to the concentration of the metal ion. nih.govrsc.org

Voltammetric Analysis: The compound can be used to modify electrodes in electrochemical sensors. When the modified electrode is exposed to a sample, the chelating agent on its surface selectively binds to target metal ions. The electrical response (e.g., current) generated during a voltage sweep can then be used to determine the concentration of the metals. ub.eduresearchgate.netnih.gov

The table below summarizes common analytical techniques where reagents with chelating properties are applied for environmental analysis.

| Analytical Technique | Principle of Detection | Typical Metal Ions Detected |

| UV-Visible Spectrophotometry | Formation of a colored metal-ligand complex; absorbance is proportional to concentration. | Copper (Cu²⁺), Iron (Fe³⁺), Nickel (Ni²⁺) |

| Anodic Stripping Voltammetry (ASV) | Preconcentration of metal ions onto a modified electrode surface via chelation, followed by electrochemical stripping to generate a signal. | Lead (Pb²⁺), Cadmium (Cd²⁺), Zinc (Zn²⁺) |

| Fluorescence Spectroscopy | Formation of a fluorescent complex upon binding to a metal ion ("chelation-enhanced fluorescence"). | Aluminum (Al³⁺), Zinc (Zn²⁺), Mercury (Hg²⁺) |

This table presents general applications of chelating agents in analytical chemistry; specific performance of this compound may vary.

The utility of 2-Amino-4-hydroxypyridine in analytical methods stems from its properties as a chelating agent. chemimpex.com A chelating agent is a molecule that can form multiple bonds to a single central metal ion, creating a stable, ring-like structure called a chelate. This interaction is fundamental to its role in detecting and quantifying metal ions.

2-Amino-4-hydroxypyridine possesses two key functional groups capable of donating electron pairs to a metal ion: the amino group (-NH₂) and the tautomeric keto (-C=O) or enol (-OH) group of the pyridinone/hydroxypyridine ring. It typically acts as a bidentate ligand, meaning it forms two bonds to the metal center. The coordination often occurs between the nitrogen of the amino group and the oxygen of the carbonyl group (in its pyridinone form), forming a stable five- or six-membered ring with the metal ion. jocpr.comjocpr.com This bidentate chelation is entropically favored over coordination with two separate monodentate ligands, a phenomenon known as the chelate effect, which leads to the formation of highly stable metal complexes. chemguide.co.uk

The formation of these stable complexes is the basis of its analytical application. Key aspects of its coordination chemistry include:

Selectivity: The ligand may exhibit different binding affinities (stability constants) for different metal ions, allowing for some degree of selective detection. researchgate.net

Complex Stoichiometry: It can form complexes with varying metal-to-ligand ratios (e.g., 1:1, 1:2) depending on the metal's coordination number and the reaction conditions. researchgate.net

Signal Generation: The resulting metal complex can be colored, fluorescent, or electrochemically active, providing a measurable signal that is proportional to the metal ion's concentration.

The study of Schiff bases derived from the related 2-amino-3-hydroxypyridine (B21099) has shown that the amino nitrogen and the hydroxyl oxygen are the primary sites for coordination, forming stable octahedral complexes with transition metals like Cu(II), Fe(II), and Mn(II). jocpr.com This provides a strong model for the expected coordination behavior of 2-Amino-4-hydroxypyridine in analytical applications.

Biological Activity and Pharmacological Research of 2 Amino 4 Hydroxypyridine and Its Analogues

Antimicrobial and Antibacterial Investigations

Derivatives of 2-aminopyridine (B139424) have been a subject of extensive research for their potential as antimicrobial agents. These investigations have revealed that structural modifications to the pyridine (B92270) ring can lead to compounds with significant activity against various pathogens.

Studies on analogues of 2-amino-4-hydroxypyridine (B184335) have demonstrated a range of antimicrobial activities. For instance, a series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) showed varied and modest activity against several bacterial and fungal strains. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds indicated that substitutions on the phenyl ring play a crucial role in their antimicrobial potency. researchgate.netresearchgate.net For example, compounds with electron-withdrawing groups like fluoro, chloro, and bromo on the phenyl ring exhibited stronger antibacterial activity. researchgate.netresearchgate.net

One study reported that a 2-amino-4-chloropyridine derivative with a fluoro group (compound 3f) was particularly potent against the tested microbes, with MIC values ranging from 2-7 µg/ml. researchgate.netresearchgate.net In contrast, derivatives with electron-donating methoxy (B1213986) groups showed lower antimicrobial activity. researchgate.netresearchgate.net

Interactive Table: In vitro Antimicrobial Activity of 2-Amino-4-chloropyridine Derivatives (µg/ml)

| Compound ID | Staphylococcus aureus | Bacillus cereus | Bacillus licheniformis | Escherichia coli | Acetobacter sp. | Pseudomonas aeruginosa | Penicillium expansum | Aspergillus flavus | Pichia anomala |

|---|---|---|---|---|---|---|---|---|---|

| 3b (Chloro) | 6 | 8 | 7 | 9 | 11 | 10 | 8 | 9 | 7 |

| 3c (Bromo) | 6 | 7 | 8 | 10 | 12 | 18 | 9 | 11 | 8 |

| 3d (Fluoro) | 5 | 6 | 7 | 8 | 9 | 11 | 7 | 8 | 6 |

| 3f (Fluoro) | 2 | 3 | 4 | 5 | 6 | 7 | 4 | 5 | 3 |

| 3g (Dinitro) | 6 | 8 | 9 | 11 | 15 | 25 | 10 | 12 | 9 |

Data sourced from a study on 2-amino-4-chloropyridine derivatives and may not be representative of 2-Amino-4-hydroxypyridine hydrochloride.

The precise mechanism of antimicrobial action for 2-amino-4-hydroxypyridine is not extensively detailed in the available literature. However, for the broader class of aminopyridines, proposed mechanisms often involve the inhibition of essential bacterial enzymes. Molecular docking studies on aminopyridine derivatives have suggested potential interactions with bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate synthesis, respectively. nih.govwho.intthaiscience.infonih.govmdpi.comijpsonline.com

For example, docking studies of some pyridine derivatives with E. coli DNA gyrase B have shown favorable binding energies, suggesting that these compounds could act as inhibitors of this enzyme. nih.gov Similarly, molecular docking simulations have indicated that certain aminopyrimidine analogues can bind to the active site of dihydrofolate reductase, a validated antibacterial target. thaiscience.infonih.govmdpi.comijpsonline.com The interaction with these enzymes can disrupt essential cellular processes, leading to bacterial growth inhibition or death.

Anti-inflammatory and Anti-cancer Potential

The pyridine nucleus is a key pharmacophore in the design of anti-inflammatory and anti-cancer agents. Research into 2-amino-4-hydroxypyridine analogues has revealed promising activities in these areas.

Various derivatives of 2-aminopyridine have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. For instance, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid demonstrated significant anticancer activities. rsc.org One compound in this series, 7b, exhibited potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 0.48 µM and 0.74 µM, respectively. rsc.org

Another study on 2-amino-4-(1-piperidine) pyridine showed its inhibitory effect on colon cancer cells. nih.gov This compound reduced the viability of HCT116 and HT29 colon cancer cells in a concentration-dependent manner and induced apoptosis. nih.gov Furthermore, some tetrahydropyridine (B1245486) derivatives have shown potent cytotoxic activity against Hep-G2 (liver cancer) and Lu-1 (lung cancer) cell lines with IC50 values around 8 µM and 31.62 µM, respectively. researchgate.net

Interactive Table: Cytotoxicity (IC50 in µM) of 2-Aminopyridine Analogues on Various Cancer Cell Lines

| Compound/Analogue | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | HT29 (Colon) |

|---|---|---|---|---|---|---|

| Ursolic acid derivative 7b | 0.48 | 0.74 | >10 | >10 | - | - |

| Tetrahydropyridine derivative | - | - | ~8 | - | - | - |

| 2-Amino-4-(1-piperidine) pyridine | - | - | - | - | Concentration-dependent reduction in viability | Concentration-dependent reduction in viability |

The data presented is for analogues of 2-Amino-4-hydroxypyridine and may not reflect the activity of the hydrochloride salt.

Molecular docking studies have been instrumental in elucidating the potential mechanisms behind the anti-cancer and anti-inflammatory effects of 2-aminopyridine analogues. These studies often target key proteins involved in cancer progression and inflammation. For example, the anticancer activity of some 2-amino-4-aryl-pyrimidine derivatives was suggested to be mediated through the suppression of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, with molecular docking identifying MEK1 kinase as a possible target. rsc.org

In the context of anti-inflammatory action, derivatives of 3-hydroxy-pyridine-4-one, which are structurally related to 2-amino-4-hydroxypyridine, have shown significant anti-inflammatory activity. nih.gov It is hypothesized that their mechanism may involve the chelation of iron, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov Furthermore, some 2-amino-tetrahydrobenzo[b]thiophene derivatives have demonstrated anti-inflammatory effects by activating the NRF2 pathway and inhibiting pro-inflammatory cytokines and mediators. nih.gov

Enzyme Inhibition Studies

The ability of 2-amino-4-hydroxypyridine and its analogues to inhibit specific enzymes is a key area of pharmacological research, with implications for various therapeutic applications.